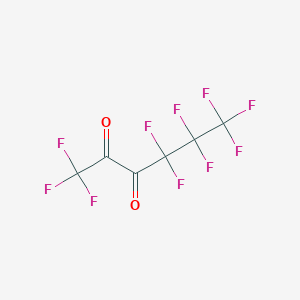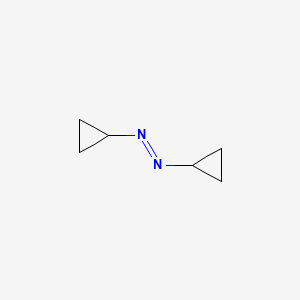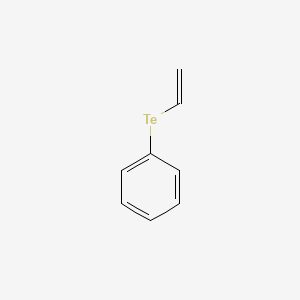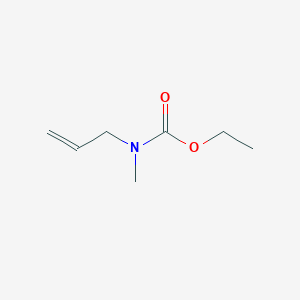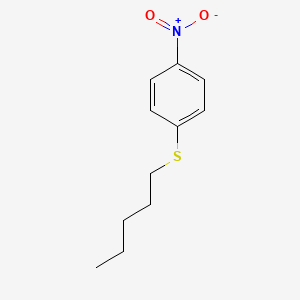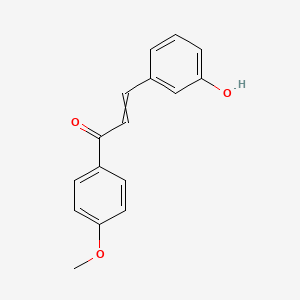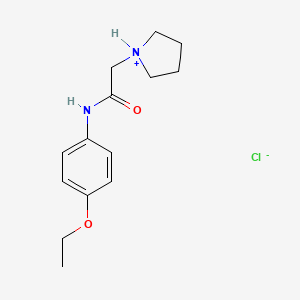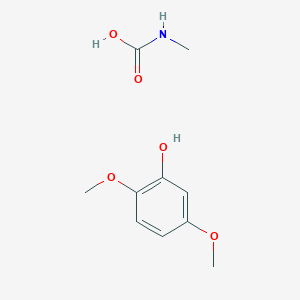
2,5-Dimethoxyphenol;methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyphenol;methylcarbamic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 5 positions and a methylcarbamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenol;methylcarbamic acid typically involves multiple steps:
Formylation of 1,4-Dimethoxybenzene: This step involves reacting 1,4-dimethoxybenzene with a formylation reagent to obtain 2,5-dimethoxybenzaldehyde.
Reduction to 2,5-Dimethoxybenzyl Alcohol: The 2,5-dimethoxybenzaldehyde is then reduced using a reducing agent such as sodium borohydride to produce 2,5-dimethoxybenzyl alcohol.
Bromination: The 2,5-dimethoxybenzyl alcohol is brominated to form 2-bromomethyl-1,4-dimethoxybenzene.
Carboxylation: Finally, the brominated compound is reacted with magnesium or butyl lithium and carbon dioxide to yield 2,5-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,5-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyphenol;methylcarbamic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylphenacyl carbamate: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxybenzaldehyde: Lacks the carbamic acid group but shares the methoxy substitutions.
Propiedades
Número CAS |
75912-06-0 |
|---|---|
Fórmula molecular |
C10H15NO5 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2,5-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-8(11-2)7(9)5-6;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
Clave InChI |
DLYJLNBOXIPSPW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)O.COC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


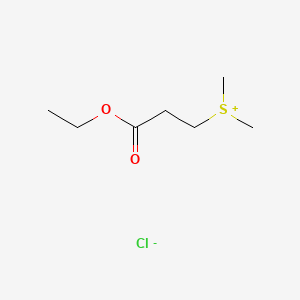
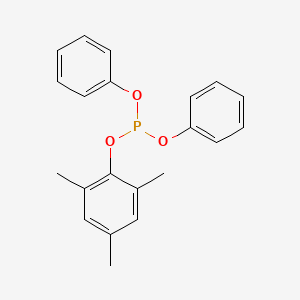

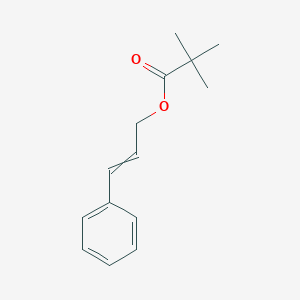
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
